7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one chemical structure and properties
7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one chemical structure and properties
An In-depth Technical Guide to 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one
Abstract
This technical guide provides a comprehensive overview of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, a derivative of the isoflavone scaffold. While specific experimental data for this particular substituted isoflavone is limited in publicly accessible literature, this document extrapolates its core chemical structure, physicochemical properties, and potential synthetic pathways based on established principles of organic chemistry and extensive data available for closely related analogues, such as 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one and the well-studied drug, Ipriflavone (7-isopropoxy-3-phenyl-4H-chromen-4-one). This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge for further investigation of this compound.
Introduction to the Isoflavone Core
Isoflavones are a class of naturally occurring or synthetic organic compounds characterized by a 3-phenylchromen-4-one backbone.[1] They are isomers of flavones, where the phenyl group is attached at the 2-position of the chromen-4-one ring.[2] This structural distinction imparts unique chemical and biological properties to isoflavones, which are of significant interest in medicinal chemistry. Many isoflavones exhibit a range of pharmacological activities, including use as bone density conservation agents.[3] The subject of this guide, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one, is a synthetic isoflavone derivative with specific substitutions on the chromen-4-one core that are expected to modulate its properties.
Chemical Structure and Properties
The chemical structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one features a central chromen-4-one ring system. An isopropoxy group is substituted at the 7-position, a methyl group at the 2-position, and a phenyl group at the 3-position.
Caption: Chemical structure of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.
Physicochemical Properties (Predicted)
The physicochemical properties of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one can be predicted based on its structure and comparison with similar compounds like 7-methoxy-2-methylisoflavone and Ipriflavone.[3][4][5]
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C19H18O3 | - |
| Molecular Weight | 294.34 g/mol | - |
| Appearance | Likely a solid at room temperature. | [4][5] |
| Melting Point | Expected to be in a similar range to related isoflavones (e.g., 7-methoxy-2-methylisoflavone: 142-143 °C).[5] | [5] |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and ethanol.[4] | [4] |
| SMILES | CC(C)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3 | - |
| InChI | InChI=1S/C19H18O3/c1-11(2)22-15-8-9-17-16(10-15)19(20)18(12-6-4-3-5-7-12)13(1)21-17/h3-11H,1-2H3 | - |
Synthesis of Isoflavones: Established Methodologies
The synthesis of isoflavones can be achieved through several established routes.[6] The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include the deoxybenzoin route and the chalcone route.[6][7]
The Deoxybenzoin Route
A common and versatile method for isoflavone synthesis involves the cyclization of a 2-hydroxydeoxybenzoin intermediate.[6] This process typically involves the introduction of a one-carbon unit to form the C-ring of the isoflavone.
A plausible synthetic pathway for 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one could be adapted from known procedures for similar isoflavones. One such method is the Baker-Venkataraman rearrangement.[8][9][10]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.
Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on established isoflavone synthesis methodologies.
Step 1: Synthesis of 2-Hydroxy-4-isopropoxy-phenyl benzyl ketone
This starting material can be prepared via the Friedel-Crafts acylation of 3-isopropoxyphenol with phenylacetyl chloride.
Step 2: Cyclization to form 7-Isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one
A one-pot reaction can be envisioned where the deoxybenzoin from Step 1 is reacted with a suitable reagent to introduce the C2-methyl and form the chromenone ring.
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Reagents and Conditions:
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2-Hydroxy-4-isopropoxy-phenyl benzyl ketone
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Acetic anhydride
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Sodium acetate (anhydrous)
-
Reflux for several hours
-
-
Procedure:
-
A mixture of 2-hydroxy-4-isopropoxy-phenyl benzyl ketone, anhydrous sodium acetate, and acetic anhydride is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled and poured into ice-water.
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The precipitated solid is filtered, washed with water, and dried.
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The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.
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Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
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1H NMR: The spectrum is expected to show characteristic signals for the isopropoxy group (a doublet for the six methyl protons and a septet for the methine proton), aromatic protons on both the chromenone and phenyl rings, and a singlet for the C2-methyl group.
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13C NMR: The spectrum would display signals for all 19 carbon atoms, including the carbonyl carbon of the ketone (around 175-185 ppm), and distinct signals for the carbons of the isopropoxy, methyl, and aromatic groups.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (294.34 g/mol ).
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ketone would be observed around 1630-1650 cm-1.
Potential Applications and Future Research
Given the pharmacological importance of the isoflavone scaffold, 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one warrants investigation for its potential biological activities. The presence of the isopropoxy group may enhance its lipophilicity, potentially improving its pharmacokinetic profile compared to hydroxylated analogues. The C2-methyl group could influence its metabolic stability and receptor binding affinity.
Future research should focus on:
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The definitive synthesis and purification of 7-isopropoxy-2-methyl-3-phenyl-4H-chromen-4-one.
-
Comprehensive spectroscopic and crystallographic analysis to confirm its structure.
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In vitro and in vivo screening for various biological activities, such as anti-inflammatory, antioxidant, and effects on bone metabolism.
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Structure-activity relationship (SAR) studies to understand the contribution of the isopropoxy and methyl substituents to its biological profile.
Conclusion
References
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